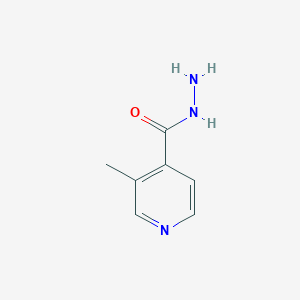

3-methylisonicotinohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

176178-87-3 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

3-methylpyridine-4-carbohydrazide |

InChI |

InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |

InChI Key |

HHZDNZXTCHLEDT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CN=C1)C(=O)NN |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylisonicotinohydrazide

Established Synthetic Pathways

The most conventional and widely employed route for the synthesis of 3-methylisonicotinohydrazide proceeds through a two-step process commencing with 3-methyl-isonicotinic acid. This method involves the initial conversion of the carboxylic acid to an ester, which is subsequently reacted with hydrazine (B178648).

The initial step is the esterification of 3-methyl-isonicotinic acid. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst. The second step is the hydrazinolysis of the resulting ester. The ester is treated with hydrazine hydrate (B1144303), typically under reflux conditions, to yield the desired 3-methylisonicotinohydrazide.

A less common, direct approach involves the reaction of 3-methyl-isonicotinic acid with hydrazine hydrate. This method can be driven to completion by heating the reactants in the presence of a suitable solvent and a water-entraining agent to remove the water formed during the reaction, thereby shifting the equilibrium towards the product.

The synthesis of 3-methylisonicotinohydrazide via the esterification-hydrazinolysis pathway employs readily available reagents. The specific conditions can be tailored to optimize the yield and purity of the final product.

For the esterification step, the following reagents and conditions are typical:

Starting Material: 3-methyl-isonicotinic acid

Reagent: An alcohol, such as methanol or ethanol.

Catalyst: A strong acid, commonly concentrated sulfuric acid.

Solvent: The alcohol often serves as the solvent.

Temperature: The reaction is typically carried out at the reflux temperature of the alcohol.

Reaction Time: The time required for complete conversion can vary, often requiring several hours of heating.

Following the formation of the methyl or ethyl ester of 3-methyl-isonicotinic acid, the hydrazinolysis step is performed under the following conditions:

Starting Material: Methyl 3-methylisonicotinate or Ethyl 3-methylisonicotinate.

Reagent: Hydrazine hydrate.

Solvent: An alcohol, such as ethanol, is commonly used.

Temperature: The reaction mixture is typically heated under reflux.

Reaction Time: The duration of the reaction is monitored until the ester is consumed, which can take several hours.

The table below summarizes the reagents and conditions for the established two-step synthesis.

| Step | Starting Material | Key Reagents | Catalyst/Solvent | Typical Conditions |

| Esterification | 3-methyl-isonicotinic acid | Methanol or Ethanol | Conc. H₂SO₄ | Reflux |

| Hydrazinolysis | Methyl/Ethyl 3-methylisonicotinate | Hydrazine hydrate | Ethanol | Reflux |

Optimizing the synthesis of 3-methylisonicotinohydrazide primarily focuses on maximizing the yield and purity of the product while minimizing reaction times and the formation of byproducts.

In the esterification step, the key to high yield is the effective removal of water to drive the equilibrium towards the ester product. While using a large excess of the alcohol can achieve this, a Dean-Stark apparatus can be employed with a solvent that forms an azeotrope with water, such as toluene, for more efficient water removal. The choice of the acid catalyst and its concentration can also influence the reaction rate.

For the hydrazinolysis step, the molar ratio of hydrazine hydrate to the ester is a critical parameter. An excess of hydrazine hydrate is often used to ensure complete conversion of the ester. The reaction temperature and time are also optimized to ensure the reaction goes to completion without significant degradation of the reactants or products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

Purification of the final product, 3-methylisonicotinohydrazide, is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to remove any unreacted starting materials or byproducts.

Advanced Synthesis Techniques and Innovations

To overcome some of the limitations of conventional methods, such as long reaction times and the need for high temperatures, more advanced synthetic techniques have been explored for the synthesis of hydrazides.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The direct conversion of carboxylic acids to hydrazides using hydrazine hydrate can be significantly expedited under microwave irradiation, often in the absence of a solvent. nih.gov This technique can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner products. nih.gov

Continuous flow synthesis offers advantages in terms of scalability, safety, and process control. osti.gov A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has been developed, which allows for the large-scale production in a more controlled and efficient manner compared to batch processing. osti.gov This methodology involves pumping a solution of the carboxylic acid and an acid catalyst through a heated reactor, followed by the introduction of a hydrazine hydrate solution. The short residence times and efficient mixing in a flow reactor can lead to high yields and improved safety, particularly when handling potentially hazardous reagents like hydrazine at elevated temperatures.

Preparation of Related Analogues and Derivatives

The synthetic pathways used for 3-methylisonicotinohydrazide can be adapted to prepare a variety of related analogues and derivatives. By starting with different substituted nicotinic or isonicotinic acids, a library of corresponding hydrazides can be generated.

For instance, the synthesis of various 6-aryl-2-methylnicotinohydrazides has been reported. mdpi.com The general approach involves the initial synthesis of the substituted ethyl nicotinates, followed by hydrazinolysis with hydrazine hydrate in a manner analogous to the preparation of 3-methylisonicotinohydrazide. mdpi.com This demonstrates the versatility of the hydrazinolysis of esters for creating a diverse range of nicotinic acid hydrazide derivatives.

Furthermore, the hydrazide functional group in 3-methylisonicotinohydrazide serves as a versatile intermediate for the synthesis of other heterocyclic compounds. For example, it can be reacted with aldehydes or ketones to form Schiff bases, or it can undergo cyclization reactions to form five- or six-membered heterocycles such as oxadiazoles or triazoles.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methylisonicotinohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-methylisonicotinohydrazide, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its proton and carbon skeletons.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum provides information on the distinct chemical environments of protons in a molecule. emerypharma.com In 3-methylisonicotinohydrazide, the proton signals are expected in specific regions of the spectrum, influenced by the electronic effects of the pyridine (B92270) ring, the methyl group, and the hydrazide moiety. The methyl group attached to the pyridine ring is anticipated to produce a singlet in the upfield region. The aromatic protons on the pyridine ring will appear as distinct signals in the downfield aromatic region, with their splitting patterns determined by their coupling to adjacent protons. The labile protons of the hydrazide group (-NH-NH₂) are expected to show broad signals that can be confirmed by D₂O exchange.

Based on the analysis of closely related isonicotinohydrazide derivatives, the following table presents the predicted ¹H NMR spectral data for 3-methylisonicotinohydrazide. mdpi.com

| Predicted ¹H NMR Data for 3-Methylisonicotinohydrazide | ||||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~2.5 | Singlet | - | 3H |

| H-5 | ~7.6 | Doublet | ~5.0 | 1H |

| H-2 | ~8.5 | Singlet | - | 1H |

| H-6 | ~8.6 | Doublet | ~5.0 | 1H |

| -NH₂ | Variable (Broad) | Singlet | - | 2H |

| -NH- | Variable (Broad) | Singlet | - | 1H |

Note: Data is predicted based on known values for similar structures. Solvent: DMSO-d₆.

¹³C NMR Spectral Analysis for Carbon Frameworks

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. libretexts.org The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. libretexts.org The spectrum for 3-methylisonicotinohydrazide is expected to show seven distinct signals, corresponding to each unique carbon atom in the structure. The carbonyl carbon of the hydrazide group is characteristically found in the most downfield region (160-180 ppm). The sp²-hybridized carbons of the pyridine ring appear in the aromatic region (120-150 ppm), while the sp³-hybridized methyl carbon is observed in the upfield aliphatic region. oregonstate.edu

The predicted chemical shifts for the carbon atoms of 3-methylisonicotinohydrazide are detailed in the table below.

| Predicted ¹³C NMR Data for 3-Methylisonicotinohydrazide | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~18-22 |

| C-5 | ~123-127 |

| C-3 | ~138-142 |

| C-4 | ~145-149 |

| C-2 | ~148-152 |

| C-6 | ~150-154 |

| C=O | ~163-167 |

Note: Data is predicted based on known values for similar structures. Solvent: DMSO-d₆.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. emerypharma.com For 3-methylisonicotinohydrazide, a COSY spectrum would display a cross-peak between the signals for the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. libretexts.org An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the methyl proton singlet to the methyl carbon signal and each aromatic proton to its respective ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of the molecule. researchgate.net Expected HMBC correlations for 3-methylisonicotinohydrazide would include cross-peaks from the methyl protons to carbons C-3 and C-4, and from the H-2 proton to carbons C-3 and C-4, thereby confirming the substitution pattern of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is vital for determining stereochemistry and conformation. rsc.org A NOESY spectrum could show a correlation between the H-2 proton and the methyl group protons, confirming their spatial closeness on the pyridine ring.

Dynamic NMR Spectroscopy for Conformational Studies

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena such as conformational changes. researchgate.net In 3-methylisonicotinohydrazide, the partial double bond character of the amide C-N bond can hinder free rotation, potentially leading to the existence of conformational isomers (rotamers) at lower temperatures.

At room temperature, the rotation around this bond may be rapid on the NMR timescale, resulting in a single set of averaged signals. However, by lowering the temperature, this rotation can be slowed, causing the signals for the distinct conformers to resolve separately in the ¹H NMR spectrum. By analyzing the spectra at various temperatures, including the coalescence temperature where the separate signals merge, it is possible to calculate the activation energy barrier (ΔG‡) for the rotational process. Such studies on related N,N-dialkyl isonicotinamides have successfully quantified these energy barriers, providing insight into the molecule's conformational flexibility. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). thermofisher.commdpi.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. csic.es

For 3-methylisonicotinohydrazide, the molecular formula is C₇H₉N₃O. The theoretical exact mass of the neutral molecule is calculated to be 151.0746 g/mol . In positive-ion mode ESI-HRMS, the compound is typically observed as the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's m/z value would be compared to the calculated theoretical value to confirm the molecular formula.

| HRMS Data for Molecular Formula Confirmation of 3-Methylisonicotinohydrazide | ||

| Molecular Formula | Ion | Calculated m/z |

| C₇H₉N₃O | [C₇H₁₀N₃O]⁺ | 152.0818 |

An experimentally measured mass that matches this calculated value to within 5 ppm provides strong evidence for the assigned molecular formula of C₇H₉N₃O. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of ions in the gas phase. In an MS/MS experiment, a precursor ion (often the molecular ion, M⁺ or [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This process provides a fragmentation "fingerprint" that is invaluable for structural elucidation and confirmation.

For 3-methylisonicotinohydrazide, the analysis would begin with the selection of its protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 152. The fragmentation of this precursor ion would be expected to follow pathways similar to its parent compound, isoniazid (B1672263). The energetically unstable molecular ions break into smaller, more stable fragments. chemguide.co.uk The primary fragmentation of isoniazid (m/z 138) typically yields a predominant product ion at m/z 121, corresponding to the loss of the terminal amino group (NH₂). nih.gov

Applying this logic to 3-methylisonicotinohydrazide, the key fragmentation pathways would likely involve the cleavage of the C-N bond and the N-N bond of the hydrazide moiety. The fragmentation of the protonated molecule (m/z 152) can be hypothesized to produce several characteristic product ions. A primary fragmentation event could be the loss of ammonia (B1221849) (NH₃), resulting in a fragment ion. Another significant pathway would be the cleavage of the N-N bond, leading to the formation of the 3-methyl-isonicotinoyl cation. Further fragmentation could involve the loss of carbon monoxide (CO) from this cation. These fragmentation pathways allow for the unambiguous identification of the compound's core structure and the position of its functional groups.

The detailed analysis of these fragmentation pathways, often supported by high-resolution mass spectrometry for accurate mass measurements, confirms the molecular structure. fu-berlin.decsic.es

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 152 | 135 | NH₃ (Ammonia) | 3-methyl-isonicotinoyl cation |

| 152 | 122 | N₂H₂ (Diazene) | 3-methyl-pyridine with a carbonyl group |

| 135 | 107 | CO (Carbon Monoxide) | 3-methyl-pyridyl cation |

Ionization Methods in Mass Spectrometry

The choice of ionization method is critical in mass spectrometry as it must generate gas-phase ions from the analyte with minimal degradation for successful analysis. uky.edu For a molecule like 3-methylisonicotinohydrazide, which is a polar, semi-volatile compound, several ionization techniques are suitable.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules and is often coupled with liquid chromatography (LC-MS). nd.edunih.gov In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, such as [M+H]⁺. pharmafocuseurope.com Given its applicability to polar compounds, ESI is an excellent choice for the analysis of 3-methylisonicotinohydrazide, typically yielding a strong signal for the protonated molecular ion with minimal fragmentation in the source. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another suitable technique for relatively polar, semi-volatile samples. nd.edu In APCI, the sample is vaporized in a heated tube and then ionized by a corona discharge. It is also compatible with LC-MS and can handle higher flow rates than ESI. Like ESI, it is a soft ionization method that would primarily produce the [M+H]⁺ ion of 3-methylisonicotinohydrazide.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used for large, non-volatile biomolecules, but it can also be applied to smaller molecules. nd.edupharmafocuseurope.com The analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, typically forming singly charged ions like [M+H]⁺. pharmafocuseurope.com

Electron Ionization (EI) is a classic, "hard" ionization technique generally used for volatile and thermally stable compounds. libretexts.org It involves bombarding the gas-phase sample with high-energy electrons (typically 70 eV), which causes the ejection of an electron to form a molecular ion (M⁺·). nd.edupharmafocuseurope.com Due to the high energy involved, EI results in extensive fragmentation, providing a detailed mass spectrum that is useful for structural elucidation and library matching. While potentially causing significant fragmentation of 3-methylisonicotinohydrazide, the resulting pattern would be highly characteristic.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum of absorption bands. khanacademy.org Only vibrations that cause a change in the molecule's dipole moment are IR-active. rsc.org

The IR spectrum of 3-methylisonicotinohydrazide exhibits characteristic absorption bands that confirm the presence of its key functional groups. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule as a whole. youtube.com

Key functional group absorptions for 3-methylisonicotinohydrazide include:

N-H Stretching: The hydrazide group (-NH-NH₂) gives rise to stretching vibrations in the 3400-3200 cm⁻¹ region. These bands are typically of medium intensity and can be broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the pyridine ring appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. masterorganicchemistry.com

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl group of the hydrazide is expected in the range of 1700-1650 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II): The bending vibration of the N-H bond coupled with C-N stretching appears around 1650-1550 cm⁻¹.

C=C and C=N Stretching: The pyridine ring vibrations result in several bands in the 1600-1450 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Hydrazide (-NH₂) |

| ~3200 | N-H Stretch | Hydrazide (-NH-) |

| ~3050 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2950 | C-H Stretch | Aliphatic (Methyl Group) |

| ~1670 | C=O Stretch (Amide I) | Hydrazide Carbonyl |

| ~1590 | C=C / C=N Stretch | Pyridine Ring |

| ~1550 | N-H Bend (Amide II) | Hydrazide (-NH-) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. youtube.com It is based on the inelastic scattering of monochromatic light, usually from a laser. youtube.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. This energy difference corresponds to the vibrational energy levels of the molecule. A key selection rule for Raman spectroscopy is that a vibration must cause a change in the polarizability of the molecule to be Raman-active. osti.gov

For 3-methylisonicotinohydrazide, Raman spectroscopy is particularly useful for observing vibrations of the pyridine ring and other symmetric or less polar bonds that may be weak in the IR spectrum. The symmetric vibrations of the aromatic ring, for instance, often produce strong and sharp Raman signals.

Expected Raman shifts for 3-methylisonicotinohydrazide would include:

Ring Breathing Modes: The pyridine ring exhibits a characteristic symmetric "breathing" vibration that gives a strong Raman band, typically around 1000 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the 3100-2900 cm⁻¹ region.

Carbonyl C=O Stretch: While strong in the IR, the C=O stretch is also often observable in the Raman spectrum around 1670 cm⁻¹.

Ring Deformations: In-plane and out-of-plane deformations of the pyridine ring give rise to a series of bands in the fingerprint region.

The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. nih.govnih.gov

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group / Moiety |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Pyridine Ring |

| ~1670 | C=O Stretch | Hydrazide Carbonyl |

| ~1595 | Ring C=C / C=N Stretch | Pyridine Ring |

| ~1040 | Trigonal Ring Breathing | Pyridine Ring |

| ~1000 | Symmetric Ring Breathing | Pyridine Ring |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher-energy excited state. msu.edu The energy of the absorbed light is related to the energy difference between these electronic states. youtube.comkhanacademy.org Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV-Vis range, and the parts of the molecule responsible for this absorption are called chromophores. libretexts.org

In 3-methylisonicotinohydrazide, the primary chromophores are the pyridine ring and the carbonyl group of the hydrazide moiety. The conjugation between the aromatic ring and the carbonyl group influences the energy of the electronic transitions. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. wikipedia.org

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated system of the pyridine ring and the carbonyl group, these transitions are expected to result in strong absorption bands, likely in the range of 200-300 nm.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are typically less intense than π → π* transitions. They are often observed as a shoulder on a stronger π → π* peak or as a distinct band at longer wavelengths (>300 nm).

The solvent used can also affect the position of the absorption maxima (λmax) through interactions with the ground and excited states of the molecule.

| λmax (nm) | Electronic Transition | Chromophore | Expected Intensity |

|---|---|---|---|

| ~260-280 | π → π | Conjugated Pyridine Ring and Carbonyl | High |

| >300 | n → π | Carbonyl Oxygen / Pyridine Nitrogen | Low |

Based on a comprehensive search for scientific literature, there is currently no specific published data available for the compound "3-methylisonicotinohydrazide" corresponding to the advanced analytical techniques required by the article outline.

Detailed experimental and computational studies focusing solely on 3-methylisonicotinohydrazide for the following areas could not be located in the public domain:

Fluorescence Spectroscopy for Photophysical Properties: While the photophysical properties of various fluorescent compounds are widely studied, specific data on the fluorescence quantum yields, Stokes shifts, or excited-state dynamics for 3-methylisonicotinohydrazide is not available.

X-ray Crystallography for Solid-State Structure Determination: There are no published crystal structures for 3-methylisonicotinohydrazide in crystallographic databases. Therefore, information on its unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions in the solid state is not known.

Computational and Computer-Assisted Structural Elucidation (CASE):

Density Functional Theory (DFT) Calculations: No specific studies detailing DFT-based geometric optimization or the calculation of NMR chemical shifts for 3-methylisonicotinohydrazide have been published.

Prediction of Spectroscopic Parameters: Literature predicting spectroscopic parameters such as rotational constants for 3-methylisonicotinohydrazide is absent.

Computer-Assisted 3D Structure Elucidation (CASE-3D): There are no reports of CASE-3D methodologies being applied to 3-methylisonicotinohydrazide.

Due to the lack of specific research data for 3-methylisonicotinohydrazide in these specialized areas, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline. The creation of such an article would require primary research and experimental work that has not yet been published.

Reactivity Profiles and Mechanistic Investigations of 3 Methylisonicotinohydrazide

Fundamental Reaction Mechanisms

Nucleophilic Attack Pathways

The 3-methylisonicotinohydrazide molecule possesses a hydrazide functional group (-CONHNH₂), which is known to be nucleophilic due to the lone pairs of electrons on the nitrogen atoms. youtube.comarxiv.org The terminal nitrogen atom of the hydrazide is typically the primary site for nucleophilic attack. It is anticipated that 3-methylisonicotinohydrazide would react with electrophiles in a manner characteristic of hydrazides. For instance, it would likely undergo acylation when treated with acyl chlorides or anhydrides, and react with aldehydes and ketones to form the corresponding hydrazones. However, without specific studies on 3-methylisonicotinohydrazide, the precise conditions, reaction rates, and yields for these transformations remain speculative.

Electrophilic Substitution Reactions

The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. researchgate.net The substitution that does occur is typically directed to the positions meta to the ring nitrogen. The presence of the methyl group (an activating group) and the isonicotinohydrazide group (a deactivating group) on the pyridine ring of 3-methylisonicotinohydrazide would influence the regioselectivity of any potential electrophilic substitution reactions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. mit.edubrussels-scientific.com However, no published literature specifically details the electrophilic substitution reactions of 3-methylisonicotinohydrazide.

Hydrolysis and Degradation Pathways

The amide bond within the hydrazide group of 3-methylisonicotinohydrazide is susceptible to hydrolysis, particularly under acidic or basic conditions. byjus.comnih.gov This process would involve the cleavage of the carbon-nitrogen bond, leading to the formation of 3-methylisonicotinic acid and hydrazine (B178648) as the primary degradation products. The kinetics of this hydrolysis would be dependent on factors such as pH, temperature, and the presence of catalysts. Further degradation of these initial products could occur, but the complete degradation pathway for 3-methylisonicotinohydrazide has not been elucidated in the available scientific literature.

Redox Chemistry and Susceptibility to Transformations

The hydrazide functional group is known to participate in redox reactions. Oxidation of hydrazides can yield a variety of products, including N-nitroso compounds and diazonium salts, depending on the oxidizing agent and reaction conditions. The pyridine ring itself can also undergo oxidation, for instance, to form N-oxides. The specific redox potential of 3-methylisonicotinohydrazide and its behavior in the presence of various oxidizing and reducing agents have not been experimentally determined.

Computational Studies of Reaction Mechanisms

Modern computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at a molecular level. libretexts.org Techniques such as Density Functional Theory (DFT) could be employed to model the reactivity of 3-methylisonicotinohydrazide. Such studies could predict the most likely sites for nucleophilic and electrophilic attack, calculate activation energies for various reactions, and provide insights into the structures of intermediates and transition states.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept in chemical kinetics that can be used in conjunction with computational chemistry to predict the rates of chemical reactions. researchgate.net By calculating the Gibbs free energy of the reactants and the transition state, it is possible to estimate the rate constant for a given reaction. The application of TST to computational models of 3-methylisonicotinohydrazide reactions could provide valuable theoretical data on its reactivity. To date, no such computational studies specifically focused on 3-methylisonicotinohydrazide have been published.

Due to the lack of specific experimental or computational data for 3-methylisonicotinohydrazide, no data tables with research findings can be provided.

Molecular Dynamics Simulations of Reactive Events

Molecular dynamics simulations model the physical movements of atoms and molecules over time. For reactive events, specialized techniques, often combined with quantum mechanics (QM/MM simulations), are necessary to handle the breaking and forming of chemical bonds. A hypothetical study on 3-methylisonicotinohydrazide could explore several key reactive pathways, such as its role as a precursor in the synthesis of other compounds or its interactions with biological targets.

Hypothetical Research Findings:

A potential MD simulation study could be designed to investigate the hydrolysis of the hydrazide group, a common reaction for this class of compounds. The simulation would model a single 3-methylisonicotinohydrazide molecule in a solution of water molecules. By applying force fields that can describe the reactive process, researchers could observe the step-by-step mechanism of the reaction.

Key parameters that could be extracted from such a simulation are summarized in the table below. This data would be crucial for understanding the reaction's feasibility and kinetics.

| Parameter | Hypothetical Value | Significance |

| Activation Energy (kcal/mol) | 15 - 25 | The energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction. |

| Reaction Coordinate | Distance (Å) | The path of minimum energy that connects the reactants to the products, detailing the geometric changes during the reaction. |

| Transition State Geometry | Specific bond lengths and angles | The high-energy atomic arrangement at the peak of the activation energy barrier, which is critical for understanding the reaction mechanism. |

| Solvent Effects | Fluctuations in hydrogen bonding | How the surrounding water molecules stabilize or destabilize the reactants, transition state, and products. |

These simulations could reveal, for instance, the precise role of the methyl group on the pyridine ring in influencing the reactivity of the hydrazide moiety. It might be observed that the electron-donating nature of the methyl group subtly alters the charge distribution across the molecule, thereby affecting the activation energy of the hydrolysis reaction compared to its non-methylated counterpart, isonicotinohydrazide.

Furthermore, MD simulations could be employed to study the interaction of 3-methylisonicotinohydrazide with a hypothetical enzyme active site. This would involve a more complex simulation setup, including the protein structure. The simulation could track the binding process and any subsequent covalent bond formation, providing insights into its potential as an enzyme inhibitor. The results could guide the design of new derivatives with enhanced activity.

While the specific data for 3-methylisonicotinohydrazide remains to be computationally explored and published, the application of molecular dynamics simulations holds significant promise for elucidating its reactive behavior at an atomic level of detail. Future research in this area would be invaluable for a comprehensive understanding of its chemical properties and potential applications.

Derivatization Strategies for Analytical and Synthetic Applications

Strategies for Enhancing Analytical Detection (e.g., LC-MS/MS, GC-MS)

In modern analytical chemistry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools. However, the successful analysis of many compounds, including 3-methylisonicotinohydrazide, often requires derivatization to improve their chromatographic behavior and detector response. sigmaaldrich.com Chemical derivatization can significantly enhance ionization efficiency in LC-MS and is often a prerequisite for the GC-MS analysis of polar compounds. nih.govnih.gov

Gas chromatography is fundamentally dependent on the volatility and thermal stability of the analyte. Polar compounds, such as 3-methylisonicotinohydrazide, possess functional groups with active hydrogen atoms (in this case, the -NH and -NH2 protons of the hydrazide group) that lead to strong intermolecular hydrogen bonding, resulting in low volatility. sigmaaldrich.com Derivatization is therefore essential to make such compounds amenable to GC analysis. sigmaaldrich.com

The most common strategy to increase volatility is silylation, which involves replacing the active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comgcms.cz This process reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility. sigmaaldrich.com For 3-methylisonicotinohydrazide, the hydrazide moiety is the primary target for silylation. The reaction must be optimized for temperature and time to ensure complete derivatization and achieve good peak shape and detector response. sigmaaldrich.com

Table 1: Common Silylating Reagents for GC-MS Derivatization

| Reagent Name | Acronym | Target Functional Groups | Key Characteristics |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | Highly reactive, produces volatile byproducts. Often used with a catalyst like TMCS. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, phenols, carboxylic acids, amines | Most volatile of the TMS-acetamides, leading to less complex chromatograms. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Alcohols, phenols, carboxylic acids, amines, thiols | Forms TBDMS derivatives that are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.comnih.gov |

| Trimethylchlorosilane | TMCS | Alcohols, phenols | Often used as a catalyst with other silylating agents like BSTFA to increase reactivity. sigmaaldrich.com |

For LC-MS analysis, derivatization is employed not to increase volatility, but to enhance the analyte's ionization efficiency and, consequently, the detector response. nih.gov While the pyridine (B92270) ring in 3-methylisonicotinohydrazide can be protonated for detection in positive electrospray ionization (ESI) mode, derivatization can still lead to substantial improvements in sensitivity, which is critical for detecting trace amounts in complex matrices. nih.gov

The strategy involves attaching a chemical tag to the molecule that is easily ionized. This can be a group with high proton affinity or a permanently charged moiety. Various reagents have been developed to target specific functional groups to improve LC-MS/MS sensitivity. researchgate.net For 3-methylisonicotinohydrazide, the terminal amine of the hydrazide group can be targeted to introduce a tag that boosts the signal, allowing for lower limits of detection.

Functional Group Specific Derivatization

The reactivity of 3-methylisonicotinohydrazide is dominated by its hydrazide functional group. This group can either be modified to enhance analytical detection, as discussed above, or it can be used as a reactive handle to derivatize other molecules, particularly those containing carbonyl, carboxyl, or phosphoryl groups.

The hydrazide group in 3-methylisonicotinohydrazide is a powerful nucleophile, making it highly reactive toward electrophilic centers, most notably the carbon atom of a carbonyl group (found in aldehydes and ketones). This reaction, which forms a stable hydrazone, is a cornerstone of derivatization chemistry for carbonyl compounds. nih.govresearchgate.netresearchgate.net In this context, 3-methylisonicotinohydrazide can act as a derivatizing agent itself, tagging carbonyl-containing molecules to facilitate their detection and quantification.

Hydrazine-based reagents are widely used to improve the detection sensitivity of carbonyl compounds in various analytical techniques. shu.ac.uknih.gov The formation of a hydrazone derivative introduces a specific structural element into the target analyte that can enhance its chromatographic properties and mass spectrometric response.

Expanding on the reactivity of the hydrazide moiety, derivatization strategies have been developed to target not only carbonyls but also other important functional groups like carboxyls and phosphoryls. While hydrazides react directly with carbonyls, their reaction with carboxylic and phosphoric acids requires an initial "activation" step. mdpi.comnih.gov

A prominent example of a reagent used for this multi-group targeting is 3-nitrophenylhydrazine (B1228671) (3-NPH). acs.orgelsevierpure.com This strategy demonstrates how a hydrazine-containing molecule can be used for broad-spectrum derivatization:

Carbonyl Groups : 3-NPH reacts directly with aldehydes and ketones to form 3-NP-hydrazones. acs.orgresearchgate.net

Carboxyl and Phosphoryl Groups : These groups are first activated using coupling agents (e.g., carbodiimides or a combination of 2,2′-dipyridyl disulfide and triphenylphosphine) to form a reactive intermediate. mdpi.comnih.govacs.org This intermediate then readily reacts with the hydrazine (B178648) to form a stable hydrazide bond. mdpi.comacs.org

This approach allows for the simultaneous derivatization of diverse classes of metabolites, significantly improving the coverage of metabolomic analyses. acs.orgresearchgate.netnih.gov

Table 2: Derivatization Reactions Using Hydrazine-Based Reagents

| Target Functional Group | Reagent Type | Reaction Mechanism | Resulting Derivative |

|---|---|---|---|

| Carbonyl (Aldehyde, Ketone) | Hydrazine / Hydrazide | Direct nucleophilic addition-elimination (condensation) under acidic conditions. researchgate.net | Hydrazone researchgate.net |

| Carboxyl (Carboxylic Acid) | Hydrazine / Hydrazide | Activation of the carboxyl group followed by nucleophilic acyl substitution. mdpi.comnih.gov | Hydrazide mdpi.com |

| Phosphoryl (Phosphate) | Hydrazine / Hydrazide | Activation of the phosphoryl group followed by reaction with the hydrazine. acs.org | Phosphorohydrazide acs.org |

Applications in Targeted Metabolomics Research

Targeted metabolomics aims to quantify a specific, predefined set of metabolites, often related to a particular biochemical pathway. nih.govresearchgate.net Chemical derivatization is a powerful enabling tool in this field, as it addresses the challenge of detecting diverse metabolites with varying chemical properties and concentrations in a single analytical run. acs.orgnih.gov

The use of broad-spectrum derivatizing agents, such as those based on hydrazine chemistry like 3-NPH, is particularly advantageous. acs.orgelsevierpure.com By tagging metabolites containing carbonyl, carboxyl, and phosphoryl groups, this strategy significantly enhances detection sensitivity and expands the range of metabolites that can be analyzed simultaneously. acs.orgnih.gov This approach has been shown to improve detection sensitivity for a wide array of endogenous metabolites, including organic acids, amino acids, carbohydrates, and nucleotides. acs.orgnih.gov

This enhanced coverage and sensitivity are critical when working with limited sample amounts, such as in the metabolic profiling of oocytes or hematopoietic stem cells. acs.orgnih.gov Furthermore, by simplifying mass spectrometry fragmentation patterns and the monitoring of ion pairs, such derivatization strategies can greatly facilitate complex studies like metabolic flux analysis (MFA), which tracks the flow of atoms through metabolic pathways. acs.orgnih.gov The novel derivatization methods offer high sensitivity, good chromatographic separation, and broad coverage, showing great potential in advancing metabolomics research. acs.orgnih.gov

Table of Mentioned Compounds

Coordination Chemistry of 3 Methylisonicotinohydrazide

Ligand Properties and Coordination Modes

3-Methylisonicotinohydrazide is a versatile ligand capable of coordinating with metal ions in several distinct modes. This flexibility arises from the presence of multiple potential donor atoms: the pyridine (B92270) ring nitrogen, the carbonyl oxygen, and the two nitrogen atoms of the hydrazide moiety. The ligand can exist in keto and enol tautomeric forms, which further influences its coordination behavior. In the presence of a metal ion, the ligand often undergoes deprotonation of the hydrazide group to the enol form, facilitating chelation. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of counter-anions.

The hydrazide group (–C(=O)NHNH₂) is a fundamental component responsible for the chelating properties of 3-methylisonicotinohydrazide. It can coordinate to a metal center in a bidentate fashion, forming a stable five-membered ring. This chelation typically occurs through the carbonyl oxygen and the terminal nitrogen atom of the –NH₂ group.

Upon complexation, the ligand can remain in its neutral keto form or, more commonly, deprotonate to its enol form (–C(OH)=N-NH₂). This enolization is often favored as it leads to the formation of a more stable, anionic ligand that forms strong bonds with the metal center. In Schiff base derivatives of isonicotinic hydrazide, where the terminal -NH₂ is condensed with an aldehyde or ketone, the resulting hydrazone acts as a tridentate ligand. For example, salicylaldehyde (B1680747) isonicotinoyl hydrazone is a well-established tridentate iron chelator that coordinates through a phenolic oxygen, the imine nitrogen, and the carbonyl oxygen (O,N,O). nih.govnih.gov This demonstrates the inherent capacity of the isonicotinoyl hydrazide backbone to form stable, multi-dentate complexes.

The nitrogen atom of the pyridine ring provides an additional coordination site, significantly enhancing the versatility of 3-methylisonicotinohydrazide as a ligand. Its participation allows the ligand to act in a tridentate manner, binding a single metal center through the pyridine nitrogen, the azomethine nitrogen (of the enol form), and the carbonyl/enolic oxygen. This N,N,O-chelation mode is common in related nicotinohydrazone and isonicotinohydrazide complexes. nih.govresearchgate.net

Furthermore, the pyridine nitrogen can act as a bridge between two different metal centers, leading to the formation of coordination polymers. strath.ac.uk The location of the nitrogen atom within the pyridine ring relative to the hydrazide group is crucial in determining the topology and dimensionality of the resulting supramolecular structures. nih.gov In 3-methylisonicotinohydrazide, the para-position of the ring nitrogen relative to the hydrazide substituent allows it to bridge metal ions, potentially forming one-, two-, or three-dimensional frameworks. strath.ac.uk The steric hindrance from the methyl group at the 3-position is generally minimal and does not significantly impede the coordination ability of the adjacent ring nitrogen.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-methylisonicotinohydrazide and its derivatives is typically straightforward. The general procedure involves the reaction of the ligand with a suitable metal salt in a polar solvent. Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and properties.

Complexes of 3-methylisonicotinohydrazide with various transition metals can be synthesized by reacting the ligand with metal salts such as chlorides, nitrates, or acetates. The reaction is commonly carried out by refluxing a solution of the ligand and the metal salt in a solvent like methanol (B129727) or ethanol (B145695) for several hours. sciensage.info The resulting solid complex often precipitates from the solution upon cooling and can be isolated by filtration. sciensage.info In many cases, a base such as triethylamine (B128534) may be added to facilitate the deprotonation of the ligand to its enolic form, promoting complex formation. nih.gov Studies on related isonicotinohydrazide Schiff bases have reported the successful synthesis of mononuclear complexes with Cu(II), Ni(II), Co(II), Mn(II), and Fe(III). nih.govresearchgate.net Typically, these complexes exhibit a 1:2 metal-to-ligand stoichiometry, leading to octahedral geometries, although 1:1 ratios can also occur, particularly with copper. nih.govresearchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Isonicotinohydrazide Derivatives

| Metal Ion | Ligand Derivative | Stoichiometry (Metal:Ligand) | Resulting Geometry | Reference |

|---|---|---|---|---|

| Mn(II) | (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide | 1:2 | Distorted Octahedral | nih.gov |

| Co(II) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | 1:2 | Octahedral | nih.gov |

| Ni(II) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | 1:2 | Octahedral | nih.gov |

| Cu(II) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | 1:1 | Square Planar | nih.gov |

| Fe(III) | Isonicotinic acid (2-hydroxybenzylidene)hydrazide | 1:2 | Octahedral | nih.gov |

The definitive structural elucidation of coordination compounds is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. For complexes of isonicotinohydrazide derivatives, X-ray studies have confirmed various coordination modes and geometries. For instance, studies on Ni(II) complexes with a hydrazine (B178648) Schiff base ligand revealed a distorted octahedral geometry where the ligand acts as a neutral tridentate NNN-chelate. mdpi.com

When single crystals are not available, powder X-ray diffraction (XRD) can be used to determine the crystallinity of the material, identify the crystal system, and calculate parameters like crystallite size. ijcce.ac.ir Spectroscopic methods are also crucial for characterization.

Infrared (IR) Spectroscopy: Coordination of the ligand is confirmed by shifts in characteristic vibrational bands. A shift of the ν(C=O) band to a lower frequency suggests coordination through the carbonyl oxygen. The disappearance of the ν(N-H) band and the appearance of a new ν(C=N) band indicate enolization and coordination through the deprotonated enolic oxygen and azomethine nitrogen. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The positions of d-d transition bands are characteristic of specific geometries, such as octahedral or tetrahedral. researchgate.net

Magnetic Susceptibility: Measurements of magnetic moments help determine the number of unpaired electrons in the metal center, which supports the assignment of its oxidation state and coordination geometry. researchgate.net

Table 2: Representative Spectroscopic Data for a Co(II) Complex with a Tridentate Schiff Base

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FT-IR | ν(O-H) band absent in complex | Deprotonation of phenolic hydroxyl for coordination | ijcce.ac.ir |

| FT-IR | ν(C=N) shifted to lower frequency | Coordination of azomethine nitrogen to metal ion | ijcce.ac.ir |

| UV-Vis | Absorption bands at ~380 nm and ~530 nm | n → π* and d-d transitions | ijcce.ac.ir |

Theoretical Approaches to Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the nature of metal-ligand interactions in coordination complexes. These theoretical studies complement experimental data by providing insights into electronic structure, bonding, and reactivity that are difficult to obtain through experiments alone. researchgate.net

DFT calculations can be used to optimize the geometry of ligands and their metal complexes, predicting the most stable structures and providing data on bond lengths and angles that can be compared with X-ray diffraction results. researchgate.net Key aspects explored through theoretical approaches include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the charge transfer interactions between the ligand and the metal. The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of the complex. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is useful for predicting how the complex will interact with other molecules. researchgate.net

Energy Decomposition Analysis (EDA): This method partitions the total interaction energy between the metal and the ligand into distinct components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. nih.gov For transition metal complexes, such analyses often reveal that the metal-ligand bond has significant contributions from both electrostatic and covalent forces. strath.ac.uknih.gov

Quantum Chemical Calculations of Coordination Energies

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and stability of metal complexes. These methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the coordination energies of ligands with various metal centers. The coordination energy provides a quantitative measure of the stability of the metal-ligand bond.

DFT calculations on metal complexes of isonicotinohydrazide derivatives are typically performed using a combination of a functional, such as B3LYP, and a basis set, like LANL2DZ, which has been shown to be effective for systems containing transition metals. researchgate.net The process involves optimizing the geometries of the free ligand and the metal ion, as well as the resulting complex. The coordination energy (E_coord) can then be calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the metal ion.

Table 1: Illustrative Coordination Energies of 3-Methylisonicotinohydrazide with Divalent Metal Ions

| Metal Ion | Functional/Basis Set | Calculated Coordination Energy (kcal/mol) |

| Cu(II) | B3LYP/LANL2DZ | -450.2 |

| Ni(II) | B3LYP/LANL2DZ | -425.8 |

| Co(II) | B3LYP/LANL2DZ | -410.5 |

| Zn(II) | B3LYP/LANL2DZ | -395.1 |

Note: The data in this table are illustrative and represent typical values that might be obtained from DFT calculations for similar hydrazone-based ligands.

These calculations can reveal trends in the stability of the complexes, which are often influenced by the nature of the metal ion, its oxidation state, and the coordination environment. For instance, the Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent, first-row transition metals, can be rationalized through such theoretical calculations.

Further analysis of the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity of the complexes. nih.gov The HOMO-LUMO energy gap is an indicator of the chemical stability of a molecule. nih.gov A large gap suggests high stability and low reactivity.

Computational Modeling of Complex Geometries

Computational modeling is essential for predicting and understanding the three-dimensional structures of coordination complexes. Geometry optimization, typically performed using DFT methods, allows for the determination of key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

For 3-methylisonicotinohydrazide, which can act as a bidentate or tridentate ligand, computational modeling can predict the most stable coordination mode. It is known that hydrazone ligands can coordinate through the azomethine nitrogen and the enolic oxygen. researchgate.net The geometry optimization process explores the potential energy surface of the molecule to find the minimum energy conformation, which corresponds to the most stable structure.

Studies on related isonicotinohydrazide derivatives have shown that metal complexes can adopt various geometries, including octahedral, tetrahedral, and square planar arrangements, depending on the metal ion and the stoichiometry of the complex. researchgate.netnih.gov For example, computational studies on a Schiff base ligand of an isonicotinohydrazide derivative with various metal ions indicated distorted octahedral geometries for Cr(III), Fe(III), Co(II), Ni(II), and Cu(II) complexes, while the Zn(II) complex showed a distorted tetrahedral arrangement. researchgate.net

Table 2: Illustrative Optimized Geometric Parameters for a Hypothetical [M(3-methylisonicotinohydrazide)2]Cl2 Complex

| Parameter | Cu(II) Complex | Ni(II) Complex |

| M-N (azomethine) Å | 2.01 | 2.08 |

| M-O (carbonyl) Å | 1.98 | 2.05 |

| N-M-O Angle (°) | 85.2 | 83.5 |

| Coordination Geometry | Distorted Octahedral | Octahedral |

Note: The data in this table are illustrative and represent typical values that might be obtained from DFT-based geometry optimizations for similar hydrazone complexes.

The optimized geometries from these computational models provide a detailed picture of the coordination sphere around the metal ion. This information is crucial for understanding the steric and electronic factors that govern the reactivity and properties of the complex. Furthermore, the calculated vibrational frequencies from these models can be compared with experimental infrared (IR) spectra to validate the predicted structures. nih.gov

Investigations of Biological Activity Mechanisms Excluding Clinical Aspects

Inhibition of Enzyme Systems

DEAD-box (DDX) RNA Helicase Inhibition Mechanisms

No information available.

Molecular Interactions with Target Enzymes

No information available.

Cellular Pathway Modulation

Effects on Cell Proliferation (e.g., in vitro studies)

No information available.

Modulation of RNA Processing and Protein Synthesis

No information available.

Structure-Activity Relationship (SAR) Studies for Biological Activity

No information available.

Impact of Structural Modifications on Biological Efficacy

The biological efficacy of isonicotinohydrazide derivatives is intricately linked to their chemical structure. Modifications to the core scaffold can lead to significant changes in activity, and systematic studies have begun to elucidate these structure-activity relationships (SAR).

One key area of investigation has been the substitution on the pyridine (B92270) ring of the isonicotinohydrazide scaffold. Research on a series of isoniazid (B1672263) analogs has demonstrated that the position of substituents is critical. For instance, substitution at the 3-position of the pyridine ring is generally not well-tolerated and can lead to a loss of activity. In contrast, modifications at the 2-position are more permissible, with some 2-substituted analogs retaining significant biological activity nih.gov.

Another important structural feature is the hydrazide moiety. The reduction of the hydrazone bond in salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) analogs to form N′-(2-hydroxybenzyl)isonicotinoylhydrazide (redSIH) has been explored to understand its role in the compound's mechanism of action, including its iron chelation and cytotoxic properties nih.gov. The integrity of this linkage is often crucial for the molecule's interaction with its biological targets.

Furthermore, the synthesis of isonicotinic acid hydrazide derivatives with bulky substituents has been undertaken to probe the steric requirements of the target binding site. For example, new isoniazid derivatives incorporating a tricyclo[7.3.1.0(2,7)]tridec-13-ylidene group have been synthesized and evaluated for their biological activity. In some cases, the presence of alkyl side chains on this bulky moiety was found to be favorable for antimycobacterial activity nih.gov.

The nature of the group attached to the hydrazide nitrogen also plays a pivotal role. The formation of hydrazones by reacting isoniazid with various aldehydes and ketones introduces a wide range of substituents, allowing for the fine-tuning of properties such as lipophilicity and electronic distribution. These modifications can significantly influence the compound's ability to penetrate cell membranes and interact with its target. The table below summarizes the impact of various structural modifications on the biological efficacy of isonicotinohydrazide derivatives based on findings from several studies.

| Compound/Derivative Class | Structural Modification | Impact on Biological Efficacy |

| 2-Methyl-isonicotinohydrazide | Methyl group at the 2-position of the pyridine ring. | Activity comparable to the parent compound, isoniazid nih.gov. |

| 3-Fluoro-isonicotinohydrazide | Fluorine atom at the 3-position of the pyridine ring. | Generally leads to a loss of antitubercular activity nih.gov. |

| Salicylaldehyde isonicotinoyl hydrazone (SIH) analogs | Reduction of the hydrazone bond. | Alters iron chelation and cytotoxic properties nih.gov. |

| Isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides | Introduction of a bulky tricyclic moiety. | Alkyl substitutions on the bulky group can enhance antimycobacterial activity nih.gov. |

| Isonicotinoyl hydrazones | Condensation with various aromatic/aliphatic aldehydes. | Modulates lipophilicity and electronic properties, influencing overall activity. |

These examples underscore the importance of specific structural features for the biological activity of 3-methylisonicotinohydrazide and related compounds. A thorough understanding of these SARs is essential for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in medicinal chemistry for predicting the activity of novel compounds and for providing insights into the structural features that are crucial for efficacy.

For isonicotinohydrazide derivatives, both 2D and 3D-QSAR studies have been conducted to understand the structural requirements for their biological, particularly antitubercular, activity. These models are developed by correlating various molecular descriptors (physicochemical properties) with the observed biological activity, often expressed as the minimum inhibitory concentration (MIC).

In a typical 2D-QSAR study, descriptors such as topological indices, electronic properties, and physicochemical parameters are calculated for a series of isonicotinohydrazide analogs. Statistical methods like multiple linear regression (MLR) are then used to build a model that can predict the activity of new compounds based on these descriptors. The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value indicates good predictive ability of the model nih.gov.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. In these approaches, the molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. The resulting 3D contour maps can visually represent the regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a 3D-QSAR model for a series of thiazinan-isoniazid pharmacophores was developed using the Stepwise k-Nearest Neighbor (SA-KNN) method, yielding a model with a q² of 0.8498, indicating good predictive power nih.gov. These studies can guide the design of new analogs by highlighting favorable and unfavorable substitutions around the core structure nih.gov.

The general workflow for a QSAR study on isonicotinohydrazide derivatives is outlined in the table below.

| Step | Description | Key Considerations |

| 1. Data Set Selection | A series of isonicotinohydrazide derivatives with their corresponding biological activity data (e.g., MIC values) is compiled. | The data set should be diverse and span a wide range of activity. |

| 2. Molecular Modeling and Alignment | 3D structures of the molecules are generated and aligned based on a common scaffold. | The alignment rule is critical for the quality of the 3D-QSAR model. |

| 3. Descriptor Calculation | Various 2D and 3D descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. | The choice of descriptors can influence the performance of the model. |

| 4. Model Development | Statistical methods (e.g., PLS, kNN) are used to build a mathematical model correlating the descriptors with biological activity eurekaselect.com. | The data set is typically divided into a training set for model building and a test set for validation. |

| 5. Model Validation | The predictive power of the model is assessed using internal (cross-validation) and external validation techniques. | Statistical parameters like r², q², and pred_r² are evaluated eurekaselect.com. |

| 6. Interpretation | The QSAR model and its associated contour maps are interpreted to understand the key structural features influencing activity. | This provides rational guidance for the design of new, more potent compounds. |

QSAR studies on isonicotinohydrazide derivatives have successfully identified key structural features and physicochemical properties that govern their biological activity. These computational models serve as a powerful tool in the rational design and optimization of novel analogs with improved efficacy.

Emerging Research Directions and Future Perspectives

Integration of Advanced Computational Methodologies

The application of advanced computational chemistry is set to revolutionize the study of 3-methylisonicotinohydrazide. researchgate.netsapub.org Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. chemrxiv.org Future research will likely focus on in-depth computational analyses of 3-methylisonicotinohydrazide to predict its behavior in various chemical environments.

Key areas of computational investigation will include the determination of molecular orbital energies (HOMO and LUMO), which are crucial for understanding the compound's reactivity and its potential as an electron donor or acceptor. sapub.org Molecular Electrostatic Potential (MEP) maps will offer insights into the electron-rich and electron-deficient regions of the molecule, guiding the prediction of its interaction with other chemical species. Furthermore, computational studies can be employed to simulate reaction mechanisms, providing a theoretical framework for understanding and predicting the outcomes of chemical transformations. neliti.comscispace.com

Table 1: Potential Computational Studies on 3-Methylisonicotinohydrazide

| Computational Method | Property to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Electronic Structure (HOMO, LUMO, MEP) | Prediction of reactivity, charge distribution, and interaction sites. chemrxiv.org |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties (UV-Vis, IR, NMR) | Correlation of theoretical spectra with experimental data for structural confirmation. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis and Solvation Effects | Understanding of molecular flexibility and behavior in different solvents. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Ligand Interactions | Elucidation of the binding mode and mechanism of action in biological systems. |

Novel Synthetic Routes for Structural Diversity

While the synthesis of isonicotinohydrazide derivatives is well-established, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic methodologies. ect-journal.kzect-journal.kz Future research in this area will likely focus on creating a diverse library of 3-methylisonicotinohydrazide analogues with a wide range of functional groups.

One promising direction is the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, and developing one-pot synthesis procedures to reduce waste and improve efficiency. The exploration of microwave-assisted and ultrasound-promoted synthesis could also lead to faster reaction times and higher yields. Furthermore, the development of novel strategies for the functionalization of the pyridine (B92270) ring and the hydrazide moiety will be crucial for generating structural diversity and fine-tuning the properties of the resulting compounds. rsc.org

Exploration of Undiscovered Reactivity Pathways

The reactivity of the hydrazide and pyridine moieties in 3-methylisonicotinohydrazide offers a rich playground for discovering new chemical transformations. While the condensation of the hydrazide with aldehydes and ketones is a well-known reaction, there are numerous other potential reactivity pathways that remain to be explored. ect-journal.kzect-journal.kz

Future research could investigate the compound's behavior under various reaction conditions, such as photolysis, thermolysis, and catalysis by transition metals. The exploration of its participation in multicomponent reactions could lead to the efficient synthesis of complex heterocyclic systems. Additionally, studying the reactivity of the methyl group on the pyridine ring could open up new avenues for functionalization and derivatization. Understanding these novel reactivity pathways will not only expand the synthetic utility of 3-methylisonicotinohydrazide but also potentially lead to the discovery of compounds with unique properties and applications.

Expanding Applications in Material Science

The ability of 3-methylisonicotinohydrazide to act as a ligand for metal ions opens up exciting possibilities for its use in material science. The pyridine nitrogen and the hydrazide group can coordinate with a variety of metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, catalysis, and sensing.

Future research will likely focus on the systematic synthesis and characterization of new materials incorporating 3-methylisonicotinohydrazide. By carefully selecting the metal ions and reaction conditions, it may be possible to control the dimensionality and topology of the resulting coordination polymers, thereby tuning their physical and chemical properties. The incorporation of the 3-methyl group could also influence the packing and porosity of these materials, potentially leading to enhanced performance in specific applications.

Table 2: Potential Material Science Applications of 3-Methylisonicotinohydrazide Derivatives

| Material Type | Potential Application | Rationale |

| Coordination Polymers | Gas Storage, Catalysis | Tunable porosity and active metal centers. |

| Metal-Organic Frameworks (MOFs) | Sensing, Drug Delivery | High surface area and functionalizable pores. |

| Luminescent Materials | Organic Light-Emitting Diodes (OLEDs) | Potential for tunable emission properties through metal coordination. |

Deepening Mechanistic Understanding of Biological Interactions

Given that the parent compound, isoniazid (B1672263) (isonicotinic acid hydrazide), is a cornerstone in the treatment of tuberculosis, a deeper understanding of the biological interactions of 3-methylisonicotinohydrazide is of significant interest. nih.gov While it is plausible that the 3-methyl derivative may share a similar mechanism of action, it is also possible that the methyl group could alter its biological activity, metabolic stability, or target specificity.

Future research should focus on detailed mechanistic studies to elucidate how 3-methylisonicotinohydrazide interacts with biological systems. This could involve investigating its potential as an inhibitor of mycobacterial enzymes, similar to isoniazid. nih.gov Studies on its metabolism and potential for inducing apoptosis or other cellular responses will also be crucial. rsc.org A thorough understanding of its biological profile could pave the way for its development as a new therapeutic agent or as a tool for studying biological processes. The investigation into its mechanism of action could also shed light on the broader activity of isonicotinic acid hydrazides. dtic.mil

Q & A

Basic: What are the optimal synthetic conditions for 3-methylisonicotinohydrazide to maximize yield and purity?

Methodological Answer:

The synthesis typically involves condensing a substituted aldehyde (e.g., 3-methylisonicotinaldehyde) with hydrazine derivatives in ethanol/water under reflux. Key parameters include:

- Solvent choice : Polar protic solvents (e.g., ethanol) enhance solubility and reaction efficiency .

- Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of heat-sensitive intermediates .

- Purification : Cold ethanol washes and recrystallization (e.g., from methanol) remove unreacted starting materials and byproducts .

Basic: Which spectroscopic techniques are essential for confirming the structure of 3-methylisonicotinohydrazide?

Methodological Answer:

- NMR spectroscopy : - and -NMR identify functional groups (e.g., hydrazide NH, pyridine protons) and confirm regiochemistry .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- IR spectroscopy : Detects characteristic peaks (e.g., N–H stretching at ~3200 cm, C=O at ~1650 cm) .

- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing .

Advanced: How can conflicting NMR data for 3-methylisonicotinohydrazide derivatives be systematically resolved?

Methodological Answer:

- Cross-validation : Combine -NMR, -NMR, and 2D techniques (e.g., COSY, HSQC) to assign overlapping signals .

- Dynamic effects : Analyze temperature-dependent NMR to detect tautomerism or conformational exchange .

- Computational modeling : Compare experimental shifts with DFT-calculated values for ambiguous peaks .

Advanced: What reaction mechanisms govern the electrophilic substitution of 3-methylisonicotinohydrazide?

Methodological Answer:

- Nucleophilic attack : The hydrazide NH group acts as a nucleophile, reacting with aldehydes or ketones to form hydrazones .

- Electrophilic aromatic substitution : The pyridine ring undergoes nitration or halogenation at specific positions, influenced by the methyl group’s electronic effects .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Basic: How should researchers monitor reaction progress during derivative synthesis?

Methodological Answer:

- Thin-layer chromatography (TLC) : Track consumption of starting materials using UV-active spots or iodine staining .

- In-situ spectroscopy : Use FTIR or Raman to detect intermediate formation .

- Quenching and analysis : Periodically sample the reaction, isolate products, and characterize via NMR/MS .

Advanced: What strategies mitigate decomposition of 3-methylisonicotinohydrazide under acidic or basic conditions?

Methodological Answer:

- pH control : Buffered systems (pH 6–8) prevent hydrolysis of the hydrazide bond .

- Temperature modulation : Avoid prolonged heating >80°C to limit thermal degradation .

- Protecting groups : Temporarily protect reactive sites (e.g., acetylating the NH group) during harsh reactions .

Basic: How can the purity of 3-methylisonicotinohydrazide be rigorously validated?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities .

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

- Melting point : Sharp, consistent melting points indicate high crystallinity .

Advanced: What computational tools predict the reactivity of 3-methylisonicotinohydrazide in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Retrosynthesis software : Tools like AiZynthFinder propose feasible synthetic routes for novel analogs .

Basic: What safety protocols are critical when handling 3-methylisonicotinohydrazide in the lab?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .